molecular formula C12H16N6O8 B610439 Relmapirazin CAS No. 1313706-17-0

Relmapirazin

Cat. No.: B610439
CAS No.: 1313706-17-0
M. Wt: 372.29 g/mol
InChI Key: XHNJXRDGTITISI-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MB-102 involves the preparation of pyrazine derivatives. The chemical structure of MB-102 is achieved through a series of reactions that introduce amino and carbamoyl groups to the pyrazine ring . The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the available literature.

Industrial Production Methods

MB-102 is manufactured under good manufacturing practice (GMP) conditions to ensure high purity and consistency . The production process involves the use of high-performance liquid chromatography (HPLC) to confirm the purity and chirality of the compound .

Chemical Reactions Analysis

MB-102 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include phosphate-buffered saline (PBS) and organic solvents such as acetonitrile and methanol . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

MB-102 has a wide range of scientific research applications, including:

Mechanism of Action

MB-102 exerts its effects through its fluorescent properties. When introduced into the body, it is freely filtered by the kidneys and does not undergo significant metabolism . The compound’s fluorescence allows for real-time monitoring of GFR, providing valuable information on kidney function. MB-102 targets the renal filtration process and is not secreted by the renal tubules .

Comparison with Similar Compounds

MB-102 is compared to other exogenous GFR tracer agents such as iohexol and iothalamate . These compounds also serve as tracers for measuring GFR, but MB-102 offers several unique advantages:

Similar compounds include:

MB-102’s unique fluorescent properties and stability make it a valuable tool for real-time GFR measurement and other scientific applications.

Properties

CAS No.

1313706-17-0

Molecular Formula

C12H16N6O8

Molecular Weight

372.29 g/mol

IUPAC Name

(2R)-2-[[3,6-diamino-5-[[(1R)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrazine-2-carbonyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C12H16N6O8/c13-7-5(9(21)15-3(1-19)11(23)24)17-8(14)6(18-7)10(22)16-4(2-20)12(25)26/h3-4,19-20H,1-2H2,(H2,14,17)(H2,13,18)(H,15,21)(H,16,22)(H,23,24)(H,25,26)/t3-,4-/m1/s1

InChI Key

XHNJXRDGTITISI-QWWZWVQMSA-N

Isomeric SMILES

C([C@H](C(=O)O)NC(=O)C1=C(N=C(C(=N1)N)C(=O)N[C@H](CO)C(=O)O)N)O

SMILES

O=C(N[C@H](CO)C(O)=O)C1=NC(N)=C(C(N[C@H](CO)C(O)=O)=O)N=C1N

Canonical SMILES

C(C(C(=O)O)NC(=O)C1=C(N=C(C(=N1)N)C(=O)NC(CO)C(=O)O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Relmapirazin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Relmapirazin
Reactant of Route 2
Relmapirazin
Reactant of Route 3
Reactant of Route 3
Relmapirazin
Reactant of Route 4
Relmapirazin
Reactant of Route 5
Relmapirazin
Reactant of Route 6
Relmapirazin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.